molecular formula C6H7NO2S2 B2411812 5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic Acid CAS No. 338778-85-1

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic Acid

Cat. No.: B2411812
CAS No.: 338778-85-1
M. Wt: 189.25
InChI Key: JZFLOFPBDHTWCO-UHFFFAOYSA-N
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Description

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions at the carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid
  • 4-amino-2-methylsulfanyl-5-thiazolecarboxylic acid ethyl ester
  • 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol

Uniqueness

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both a methyl and a methylsulfanyl group enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .

Biological Activity

5-Methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on different cancer cell lines.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been tested against several pathogens with varying minimum inhibitory concentration (MIC) values.

Pathogen MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Aspergillus fumigatus10
Trichophyton mentagrophytes8

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been explored through various in vitro studies. It has shown significant cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (µM)
A549 (lung adenocarcinoma)10
MCF7 (breast cancer)15
HeLa (cervical cancer)12

The structure-activity relationship (SAR) indicates that the presence of the methylsulfanyl group enhances its cytotoxic effects by increasing lipophilicity and facilitating cell membrane penetration .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways related to inflammation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.

Study on Anticancer Effects

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and evaluated their anticancer activity against A549 and NIH/3T3 cell lines. The results showed that compounds containing the thiazole moiety exhibited significant selectivity towards cancer cells with IC50 values lower than traditional chemotherapeutics like doxorubicin .

Study on Antimicrobial Effects

Karegoudar et al. reported a series of thiazole derivatives tested for antimicrobial activity against various strains. The study highlighted that compounds with methyl substitutions displayed enhanced efficacy compared to their unsubstituted counterparts .

Properties

IUPAC Name

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-3-4(6(8)9)5(10-2)7-11-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFLOFPBDHTWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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